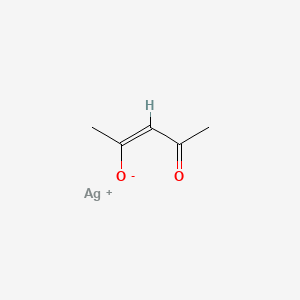

(Pentane-2,4-dionato-O,O')silver

Description

Historical Context and Evolution of Research on Silver Acetylacetonate (B107027) Complexes

The study of metal acetylacetonates (B15086760) dates back to the early days of coordination chemistry, where they were among the first recognized coordination compounds. researchgate.net Research into these complexes gained significant momentum during World War II due to their volatility, which was explored for potential applications in isotope separation. researchgate.net While early research focused on the fundamental synthesis and characterization of these complexes, the evolution of research on silver acetylacetonate, in particular, has been driven by the burgeoning field of nanotechnology. mdpi.com

A notable development in the synthesis of silver β-diketonates was reported in 1993, which involved the reaction of a β-diketone with silver nitrate (B79036) in the presence of triethylamine (B128534). mocvd-precursor-encyclopedia.de More recent research has focused on the use of Ag(acac) as a precursor for the synthesis of silver nanoparticles (AgNPs). scientificlabs.co.ukmdpi.com The ability to control the size and shape of these nanoparticles by adjusting reaction parameters has been a key area of investigation. mdpi.com Furthermore, the thermal decomposition behavior of silver acetylacetonate, both alone and in combination with other metal complexes, has been studied to understand the formation of composite materials. iaea.orgosti.gov

Fundamental Significance of Beta-Diketonate Complexes in Coordination Chemistry

Beta-diketonate ligands, such as acetylacetonate, are bidentate ligands that coordinate to a metal ion through two oxygen atoms, forming a stable chelate ring. wikipedia.orgontosight.ai This chelation significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. ontosight.ai The versatility of β-diketonate ligands lies in their ability to form stable and often volatile complexes with a wide range of metal ions. ontosight.airesearchgate.net

These complexes are pivotal in various areas of chemistry. researchgate.net Their volatility makes them excellent precursors for metal-organic chemical vapor deposition (MOCVD), a technique used to create thin films of metals or metal oxides. ontosight.ai They also find applications as catalysts in organic synthesis and as NMR shift reagents. ontosight.airesearchgate.net The electronic and steric properties of the β-diketonate ligand can be readily modified by changing the substituents on the ligand backbone, allowing for fine-tuning of the properties of the resulting metal complex. rsc.org

Overview of Key Research Avenues for (Pentane-2,4-dionato-O,O')silver

Current research on this compound is concentrated on several key areas, primarily leveraging its properties as a precursor for silver-containing materials.

Synthesis of Silver Nanoparticles (AgNPs): A significant body of research focuses on the use of Ag(acac) to produce silver nanoparticles. samaterials.comscientificlabs.co.uksigmaaldrich.cn The thermal decomposition or chemical reduction of silver acetylacetonate in the presence of capping agents allows for the controlled synthesis of AgNPs with specific sizes and morphologies. mdpi.com These nanoparticles have a wide array of potential applications in catalysis, electronics, and biomedicine due to their unique optical and antimicrobial properties. mdpi.comnih.gov

Precursor for Thin Film Deposition: As a volatile organometallic compound, silver acetylacetonate is investigated as a precursor for the deposition of silver thin films using techniques like chemical vapor deposition (CVD). americanelements.com These films have applications in electronics and optics. mdpi.com

Formation of Composite Materials: Research has explored the co-decomposition of silver acetylacetonate with other metal complexes, such as tin(II) hexafluoroacetylacetonate, to form carbonaceous Ag/SnO2 composites. iaea.orgosti.gov These materials, containing intermetallic silver-tin compounds at higher temperatures, are of interest for their potential electronic and catalytic properties. iaea.orgosti.gov

Catalysis: Silver acetylacetonate is utilized in the preparation of silver-based catalysts. scientificlabs.co.uksigmaaldrich.cn These catalysts can be employed in various organic reactions. americanelements.com

The following table provides a summary of key research findings related to this compound:

| Research Focus | Key Findings | References |

| Synthesis of Silver Nanoparticles | Ag(acac) can be annealed to produce polymer-incorporated silver nanoparticles (AgNPs). | samaterials.comscientificlabs.co.uksigmaaldrich.cn |

| The size and shape of AgNPs can be controlled by adjusting reaction parameters like temperature and capping agents. | mdpi.com | |

| Thermal Decomposition | Thermal co-decomposition with tin(II) hexafluoroacetylacetonate leads to carbonaceous Ag/SnO2 composites. | iaea.orgosti.gov |

| At higher temperatures, intermetallic compounds like Ag4Sn and Ag6.7Sn can be formed. | iaea.orgosti.gov | |

| Catalysis | Ag(acac) is a precursor for silver-based catalysts used in organic synthesis. | americanelements.comscientificlabs.co.uksigmaaldrich.cn |

| Thin Film Deposition | Used as a precursor in chemical vapor deposition (CVD) for fabricating silver-containing thin films. | americanelements.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHACQUSVOVNARW-LNKPDPKZSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7AgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15525-64-1 | |

| Record name | (Pentane-2,4-dionato-O,O')silver | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015525641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (pentane-2,4-dionato-O,O')silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Pentane 2,4 Dionato O,o Silver

Traditional Synthesis of Metal Acetylacetonates (B15086760)

Traditional methods for synthesizing metal acetylacetonates have long been established, primarily relying on precipitation from metal salts or metathesis reactions.

Precipitation from Silver Salts with Acetylacetone (B45752) in the Presence of Base

A common and traditional method for preparing silver acetylacetonate (B107027) involves the direct reaction of a silver salt, typically silver nitrate (B79036) (AgNO₃), with acetylacetone (Hacac) in the presence of a base. tandfonline.com The base plays a crucial role in deprotonating the acetylacetone, forming the acetylacetonate anion (acac⁻), which then coordinates with the silver(I) ion.

AgNO₃ + Hacac + Et₃N → Ag(acac) + [Et₃NH]NO₃

The choice of base and solvent is critical, as historical difficulties in preparing pure organosilver complexes were often due to the liberation of metallic silver during isolation and the limited solubility of intermediate alkali metal acetylacetonates (like Na(acac)) in organic solvents. tandfonline.com Using a soluble organic base like triethylamine (B128534) in a non-aqueous solvent mixture circumvents these issues. tandfonline.com

Metathesis Reactions Employing Thallium(I) Acetylacetonate

Metathesis, or double displacement, reactions provide another route to silver acetylacetonate. This method involves the use of a pre-formed acetylacetonate salt, most notably thallium(I) acetylacetonate (Tl(acac)), which reacts with a silver salt. Thallium(I) acetylacetonate is a stable, solid reagent that can be synthesized by reacting thallium(I) salts with acetylacetone. smolecule.comsigmaaldrich.comcymitquimica.com

The synthesis of Ag(acac) would proceed by exchanging the anion of a silver salt with the acetylacetonate anion from Tl(acac). The general reaction is as follows:

AgX + Tl(acac) → Ag(acac) + TlX

Where AgX is a soluble silver salt (e.g., silver nitrate, silver triflate). The success of this reaction is often driven by the precipitation of the resulting thallium salt (TlX) from the reaction medium, which shifts the equilibrium towards the formation of the desired silver acetylacetonate product. Thallium(I) acetylacetonate has been noted for its utility in exchanging the acetylacetonate ligand with other metals. smolecule.com It can also participate in redox reactions where it transfers the acac⁻ ligand to a noble metal center. smolecule.com

Modern and Optimized Synthetic Approaches for Ag(acac)

Contemporary research focuses on developing more efficient, controlled, and reproducible methods for synthesizing silver acetylacetonate. These modern approaches aim to improve product purity, optimize reaction yields, and control particle morphology, which is particularly important for its use as a precursor in nanomaterial synthesis.

Room Temperature Solution-Phase Synthesis

Optimized synthesis of silver acetylacetonate can be achieved in a solution phase at or near room temperature, offering a convenient and less energy-intensive alternative to methods requiring significant heating or cooling. A notable method involves the equimolar reaction of silver nitrate with acetylacetone in the presence of triethylamine. tandfonline.com This reaction is initiated at a low temperature (0-3 °C) but is then stirred for an extended period (e.g., 1 hour) at this temperature before the product is filtered. tandfonline.com The complex is subsequently dried at room temperature under vacuum. tandfonline.com This approach avoids harsh conditions that could lead to the decomposition of the thermally sensitive silver complex. tandfonline.comresearchgate.net

The key parameters for this synthesis are summarized in the table below.

| Parameter | Condition | Source |

| Silver Salt | Silver Nitrate (AgNO₃) | tandfonline.com |

| Ligand | Acetylacetone (Hacac) | tandfonline.com |

| Base | Triethylamine (Et₃N) | tandfonline.com |

| Solvent | Methanol (B129727) (MeOH) / Acetonitrile (CH₃CN) | tandfonline.com |

| Temperature | 0-3 °C initially, followed by stirring and room temperature drying | tandfonline.com |

| Yield | 88% | tandfonline.com |

Controlled Solvothermal Synthesis for Ag(acac)

Solvothermal synthesis is a method where chemical reactions are carried out in a closed vessel (an autoclave) using a solvent at temperatures above its boiling point. This technique allows for precise control over the size, shape, and crystallinity of the resulting product. While often employed for producing nanoparticles from silver acetylacetonate, the principles of solvothermal synthesis can also be applied to the formation of the Ag(acac) complex itself. mdpi.comresearchgate.netiaea.org

In the context of Ag(acac), a controlled solvothermal approach would involve reacting a silver precursor and acetylacetone in a suitable solvent under controlled temperature and pressure. This method is particularly advantageous for producing highly crystalline and uniform materials. For instance, the synthesis of various silver nanoparticles via solvothermal processes demonstrates the high degree of control this method offers over the final product's morphology. researchgate.net The use of Ag(acac) as a precursor in such syntheses to create size-controlled Ag nanocrystals highlights the importance of having a high-quality starting complex, which a controlled synthesis can provide. researchgate.net

Purity Enhancement and Yield Optimization in Ag(acac) Preparation

Efforts to enhance the purity and optimize the yield of silver acetylacetonate are critical for its applications. One of the main challenges in the synthesis of Ag(acac) is its tendency to discolor and decompose upon heating, with decomposition reported to begin at temperatures just above 70-80 °C. tandfonline.comresearchgate.net

A key strategy for improving purity and yield is the careful selection of reagents and reaction conditions to avoid the formation of metallic silver as a byproduct. tandfonline.com A reported method achieves a high yield of 88% by reacting silver nitrate with acetylacetone in the presence of triethylamine in a non-aqueous solvent mixture. tandfonline.com This procedure is designed to produce pure β-diketonatosilver complexes by avoiding water and using an organic base, which circumvents issues related to the solubility of intermediates and the stability of the product. tandfonline.com

The table below outlines the findings from a study focused on producing pure Ag(acac).

| Reactant 1 | Reactant 2 | Base | Solvent System | Yield | Product Characteristics | Source |

| Silver Nitrate (AgNO₃) | Acetylacetone (Hacac) | Triethylamine (Et₃N) | Acetonitrile (CH₃CN) / Methanol (MeOH) | 88% | Creamy-white solid, insoluble in common organic solvents | tandfonline.com |

This method emphasizes rapid filtration and washing of the precipitated complex, followed by drying under vacuum at room temperature, to isolate the pure compound before significant decomposition can occur. tandfonline.com

Challenges and Innovations in Ag(acac) Synthesis

The synthesis of (Pentane-2,4-dionato-O,O')silver, commonly known as silver acetylacetonate (Ag(acac)), presents a unique set of challenges, primarily revolving around the compound's inherent instability and the drawbacks of traditional synthetic routes. However, significant innovations have emerged to address these issues, leading to more efficient, economical, and environmentally friendly production methods.

A primary challenge in working with Ag(acac) is its notable sensitivity to heat and light. researchgate.net The compound is thermally unstable and begins to decompose at a relatively low temperature of 100°C. samaterials.comsigmaaldrich.com This instability complicates its synthesis, purification, and storage, as exposure to moderate heat can lead to the premature breakdown of the product, yielding metallic silver. researchgate.net This behavior is consistent with other silver carboxylates, which are also known for their thermal and light sensitivity. researchgate.net

Furthermore, conventional methods for synthesizing metal acetylacetonates have historically been fraught with difficulties. These older techniques often provided poor yields and required the use of inert organic solvents, excess acetylacetone, and energy-intensive steps like refluxing. google.com Such approaches not only increased production costs but also raised the risk of product contamination. google.comgoogle.com For instance, syntheses starting from metal salts in non-aqueous solutions were limited by the solubility of the salts, while methods using metal halides could introduce chloride impurities into the final product. google.comgoogle.com The use of alkalis to adjust pH could similarly lead to contamination and the formation of unwanted by-products. google.com

In response to these challenges, significant innovations have been developed. A major advancement has been the creation of an improved, economical, and environmentally benign process that avoids many of the pitfalls of older methods. google.com This innovative approach involves the direct reaction of a silver source, such as silver oxide (Ag₂O) or silver hydroxide (B78521) (AgOH), with a stoichiometric amount of acetylacetone. google.comgoogle.com

This method offers several advantages, as detailed in the table below.

Table 1: Comparison of Synthesis Methodologies for Metal Acetylacetonates

| Feature | Conventional Methods | Innovative Direct Reaction |

| Reactants | Metal salts (e.g., halides), excess acetylacetone | Metal oxide/hydroxide, stoichiometric acetylacetone |

| Solvent | Often requires inert, non-aqueous, or anhydrous organic solvents | Can be performed solvent-free |

| Energy Input | Frequently requires heating or refluxing | Often exothermic, reducing the need for external heat |

| Yield | Generally slow with poor yields | High yields |

| By-products | Risk of contamination from side reactions and excess reagents | Cleaner reaction with water as the main by-product |

| Cost & Environment | Higher cost, use of organic solvents raises environmental concerns | More economical and environmentally benign |

This table provides a generalized comparison based on descriptions of conventional and innovative methods for producing metal acetylacetonates. google.comgoogle.com

The direct reaction of the basic silver oxide with the weakly acidic acetylacetone (acacH) is an acid-base type of interaction that is often exothermic enough to proceed without external heating. google.com The process naturally achieves a pH of 5-6, which is optimal for the formation of the metal acetylacetonate, thereby eliminating the need for buffers or other pH-adjusting agents that could contaminate the product. google.comgoogle.com

Another key innovation addresses the thermal instability of Ag(acac). Research has shown that the thermal stability of silver acetylacetonate can be significantly enhanced by mixing it with other metal acetylacetonates, such as platinum(II) acetylacetonate or tin(II) hexafluoroacetylacetonate. researchgate.netiaea.org This interaction prevents the solid-phase decomposition that typically occurs at lower temperatures, demonstrating a novel strategy for stabilizing the compound. researchgate.net

Structural Elucidation and Bonding in Pentane 2,4 Dionato O,o Silver

Ligand Chemistry of the Pentane-2,4-dionato Anion

The ligand in this complex is the anion of pentane-2,4-dione, also known as acetylacetone (B45752) (Hacac). doubtnut.com Acetylacetone is a classic β-diketone that exhibits keto-enol tautomerism. Deprotonation of the enol form results in the monoanionic pentane-2,4-dionato (acac) ligand. researchgate.netresearchgate.net This anion is a versatile and common bidentate chelating agent in coordination chemistry. rsc.org

The two oxygen atoms of the acetylacetonate (B107027) anion coordinate to a metal center to form a stable six-membered chelate ring. americanelements.comwikipedia.org This ring structure is pseudo-aromatic due to the delocalization of π-electrons across the O-C-C-C-O backbone, a feature that imparts considerable stability to the resulting metal complexes. wikipedia.org The acetylacetonate ligand is classified as a "hard" donor due to the high electronegativity of the oxygen atoms, making it suitable for coordinating with a variety of metal cations. researchgate.netresearchgate.net

Silver Coordination Environment and Chelation Properties

Silver in its common +1 oxidation state possesses a d¹⁰ electron configuration. chemicalforums.com This closed-shell configuration means there is no crystal field stabilization energy, and its coordination geometry is largely dictated by size, electrostatic forces, and covalent bonding tendencies. While Ag(I) is known to form complexes with various coordination numbers, it has a strong preference for linear, two-coordinate geometries. chemicalforums.com

The pentane-2,4-dionato anion acts as a bidentate ligand, bonding through its two oxygen atoms to form a chelate ring with the silver cation. americanelements.com This chelation is a key feature of its interaction with metal ions. tri-iso.com However, the tendency of Ag(I) towards low coordination numbers can lead to more complex structural arrangements in the solid state, often resulting in polymeric or oligomeric structures rather than simple monomeric complexes. In these extended structures, the acac ligand might bridge between silver centers.

Crystal Structure Determination of Ag(acac) and Related Adducts (e.g., by X-ray Diffraction)

While the crystal structure of simple, unsolvated Ag(acac) is not extensively detailed in readily available literature, the structures of related adducts and other metal acetylacetonates (B15086760) have been thoroughly investigated using single-crystal X-ray diffraction. These studies provide insight into the coordination possibilities. For instance, adducts of silver(I) β-diketonates with other ligands often reveal complex polymeric chains or clusters. researchgate.net An example is the complex [Ag₄(C₆H₆)₂(Ofhac)₄]∞ (where Ofhac is a fluorinated β-diketonate), which forms a coordination polymer. researchgate.net

The structural analysis of cobalt complexes with the same pentane-2,4-dionato ligand shows the cobalt ion in a distorted octahedral geometry, coordinated to the two oxygen atoms of the acac moiety in a cis position. rsc.org The six-membered chelate ring formed by the ligand and the metal is generally planar. rsc.org Silver itself crystallizes in a face-centered cubic (FCC) structure. nih.govmaterialsproject.org

Crystallographic data for a representative related cobalt complex highlights the typical coordination of the acac ligand.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.974(6) |

| b (Å) | 13.403(4) |

| c (Å) | 8.928(2) |

| Z (formula units per cell) | 4 |

Solution-Phase Structural Analysis of (Pentane-2,4-dionato-O,O')silver

This compound is described as having moderate solubility in organic solvents and polymers. chemicalbook.comsamaterials.com This solubility is essential for its use as a precursor in materials synthesis, such as for chemical vapor deposition (CVD) or the preparation of silver nanoparticles. americanelements.comchemicalbook.com The solubility in non-aqueous media suggests that the compound exists as discrete molecular units, although the exact nature of these species—whether they are monomers, dimers, or other oligomers—is not definitively established in the provided research. The behavior of metal acetylacetonate complexes in solution can be complex, and their structure may be solvent-dependent. chemrj.org For Ag(acac), it is likely that an equilibrium exists between different aggregated forms in solution.

Reactivity and Mechanistic Investigations of Pentane 2,4 Dionato O,o Silver

Thermal Decomposition Pathways of Ag(acac)

The thermal stability and decomposition of Ag(acac) are critical parameters for its application in processes like chemical vapor deposition (CVD).

The thermal decomposition of metal acetylacetonates (B15086760), including Ag(acac), is a complex process that can proceed through various pathways depending on the experimental conditions. While specific kinetic and thermodynamic parameters for the decomposition of pure Ag(acac) are not extensively detailed in the provided search results, the general principles of metal acetylacetonate (B107027) thermolysis can be applied. The decomposition often involves the breaking of the metal-oxygen bonds, which are considered the weakest bonds in the molecule. researchgate.net For instance, in the decomposition of vanadyl acetylacetonate, the V-O bonds are the first to break. researchgate.net The process is often studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and associated enthalpy changes. researchgate.netiaea.orgosti.gov The decomposition of Ag(acac) is known to be relatively low, occurring around 120°C. osti.gov

The atmosphere in which the thermal decomposition of Ag(acac) occurs significantly influences the final products.

Inert Atmosphere (e.g., Argon, Nitrogen): In an inert environment, the decomposition of metal acetylacetonates typically leads to the formation of the metal or metal oxides, along with organic byproducts. For copper(II) acetylacetonate, decomposition in argon results in a rapid mass loss, stopping at around 260°C. researchgate.net The gaseous products can include hydrocarbon ions, carbon dioxide, and water. researchgate.net

Oxidative Atmosphere (e.g., Air): In the presence of oxygen, the decomposition of metal acetylacetonates is an exothermic combustion process. rsc.org This leads to the formation of metal oxides. For example, the calcination of iridium acetylacetonate in air results in the formation of agglomerated IrO₂ particles. rsc.org The decomposition of copper(II) acetylacetonate in air shows a less steep thermogravimetric curve compared to in argon, with the final decomposition occurring at a higher temperature (around 350°C). researchgate.net

Reductive Atmosphere (e.g., Hydrogen): A reductive environment leads to the formation of the pure metal. Direct reduction of iridium acetylacetonate involves the hydrogenolysis of the acetylacetonate ligand, followed by the hydrogenation of ligand residues to form alkanes and water, resulting in highly dispersed iridium nanoparticles. rsc.org

The following table summarizes the general influence of the gaseous environment on the thermolysis products of metal acetylacetonates:

| Gaseous Environment | Predominant Solid Products | Gaseous Byproducts |

| Inert (e.g., Ar, N₂) | Metal, Metal Oxides | Hydrocarbon fragments, CO₂, H₂O |

| Oxidative (e.g., Air) | Metal Oxides | CO₂, H₂O |

| Reductive (e.g., H₂) | Pure Metal | Alkanes, H₂O |

The inherently low thermal stability of Ag(acac) can be a limitation for certain applications. osti.gov One effective strategy to enhance its stability is through co-decomposition with other, more stable metal acetylacetonates.

Research has shown that mixing Ag(acac) with platinum(II) acetylacetonate or tin(II) hexafluoroacetylacetonate significantly increases its thermal stability. researchgate.netiaea.org This stabilization is attributed to a weak bonding interaction between the two different metal chelates. researchgate.netiaea.org

In a study on the co-decomposition of Ag(acac) and tin(II) hexafluoroacetylacetonate, it was found that the mixture did not decompose at the usual 120°C for pure Ag(acac). Instead, a solid-state interaction occurred at room temperature, followed by an exothermic process at 109°C and a major co-decomposition stage at a much higher temperature of around 275°C. iaea.orgosti.gov This co-decomposition process leads to the formation of composite materials containing silver, tin oxide, and intermetallic Ag-Sn compounds at higher temperatures. iaea.orgosti.gov

Similarly, when mixed with platinum(II) acetylacetonate, the thermal stability of Ag(acac) is increased. iaea.org The resulting solid residue contains silver and platinum, with evidence suggesting the formation of silver nanoparticles with platinum substituted into the crystal lattice. iaea.org

Oxidation and Reduction Chemistry of (Pentane-2,4-dionato-O,O')silver

The redox chemistry of Ag(acac) is central to its catalytic activity. The silver ion in Ag(acac) is in the +1 oxidation state.

In organic chemistry, oxidation and reduction are often defined by the gain or loss of oxygen or hydrogen atoms in a molecule. leah4sci.com The silver ion in Ag(acac) can participate in redox cycles. For instance, in the Tollens' test, Ag⁺ is reduced to metallic silver while oxidizing an aldehyde to a carboxylic acid. leah4sci.com Silver catalysis can involve both one-electron Ag(I)/Ag(II) and two-electron Ag(I)/Ag(III) redox cycles. pageplace.de These redox processes are fundamental to the catalytic role of silver in various organic transformations. pageplace.de

Ligand Exchange Reactions and Adduct Formation

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with other ligands. libretexts.org This is a common reaction for metal acetylacetonates. The acetylacetonate (acac) ligand in Ag(acac) can be replaced by other ligands, or Ag(acac) can form adducts by coordinating with additional molecules.

For example, in cobalt(II) complexes, water ligands can be replaced by ammonia. libretexts.org Similarly, the acac ligand in a rhenium complex can react with a primary amine to form a Schiff base, leading to the in-situ formation of a new tridentate ligand. nih.gov While specific examples of ligand exchange with Ag(acac) are not detailed in the provided results, the general principles of ligand exchange in metal acetylacetonates are applicable. libretexts.orgsavemyexams.com

Adduct formation is also a key aspect of the chemistry of metal acetylacetonates. For instance, nickel(II) bis(acetylacetonate) reacts with water to form an octahedral adduct. wikipedia.org The formation of adducts can alter the electronic and steric properties of the metal center, influencing its reactivity.

Reaction Mechanisms in Organic Transformations Catalyzed by Ag(acac) or its Derivatives

Silver acetylacetonate and its derivatives are used as catalysts in various organic reactions. The mechanism of catalysis often involves the coordination of substrates to the silver center, followed by activation and transformation.

One of the most well-known silver-catalyzed reactions is the azide-alkyne cycloaddition (AgAAC), which produces 1,2,3-triazole derivatives. mdpi.com The proposed mechanism for AgAAC involves the following key steps:

Formation of a silver acetylide: The terminal alkyne reacts with the Ag(I) catalyst to form a silver acetylide species. mdpi.com

Coordination of the azide (B81097): The azide then coordinates to the silver center of the acetylide. mdpi.com

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide to form the triazole ring. mdpi.com

Regioselectivity: The reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. mdpi.com Theoretical studies suggest that the mechanism is zwitterionic in nature and that dinuclear silver species may be involved, leading to lower energy barriers. mdpi.com

Silver catalysts, in general, are known for their "alkynophilicity," or high affinity for alkynes, which is a key factor in their catalytic activity in reactions involving these substrates. pageplace.de

Application of Pentane 2,4 Dionato O,o Silver As a Precursor in Advanced Materials Deposition

Chemical Vapor Deposition (CVD) of Silver-Containing Materials

CVD is a versatile technique for producing high-quality, solid thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The use of organometallic compounds like Ag(acac) as precursors is a cornerstone of Metal-Organic Chemical Vapor Deposition (MOCVD).

The thermodynamics of the Ag(acac)-based CVD process are critical to its success. The precursor must be thermally stable enough to vaporize without premature decomposition, yet decompose efficiently at the desired deposition temperature. nih.gov However, silver acetylacetonate (B107027) is known for its relatively low thermal stability, beginning to decompose at temperatures just above 70°C. researchgate.net This narrow temperature window between vaporization and decomposition presents a significant challenge. nih.gov

The volatility of a CVD precursor is a crucial parameter, as it determines the efficiency of its transport to the reaction zone. Ag(acac) is a solid at room temperature and exhibits moderate volatility. samaterials.com To achieve a sufficient vapor pressure for CVD, the precursor is typically heated. However, its low decomposition temperature of around 100°C poses a significant challenge. samaterials.comsigmaaldrich.com

Due to the relatively large ionic radius of the Ag+ ion, the acetylacetonate ligand alone often fails to fully saturate the coordination sphere of the silver center. This can lead to the formation of polymeric or oligomeric structures with lower volatility. nih.gov To overcome this, adducts are often formed by coordinating neutral ligands, such as phosphines, to the silver center. These adducts can be more volatile and thermally stable than the parent Ag(acac). nih.gov For instance, the addition of triphenylphosphine (B44618) to silver acetylacetonate can result in a monomeric complex with improved volatility. mocvd-precursor-encyclopedia.de

The deposition of pure silver thin films using Ag(acac) as a precursor has been demonstrated, although challenges related to its thermal stability persist. The process typically involves heating the Ag(acac) source to generate a vapor, which is then transported to a heated substrate where decomposition and film growth occur. The substrate temperature is a critical parameter, influencing the film's crystallinity, morphology, and purity.

Successful deposition of pure silver films often requires careful control of the deposition parameters to manage the precursor's low thermal stability. Techniques like direct liquid injection (DLI-MOCVD) can be employed to precisely control the precursor flow and prevent its premature decomposition. researchgate.net In some cases, the use of a co-reactant, such as hydrogen, can facilitate the reduction of the silver precursor and lead to the formation of purer silver films at lower temperatures. mocvd-precursor-encyclopedia.de The resulting silver films typically exhibit a face-centered cubic (fcc) crystal structure. researchgate.net

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Precursor Temperature | 50-100°C | Controls the vaporization rate of Ag(acac). Limited by the onset of decomposition. |

| Substrate Temperature | 200-425°C | Drives the decomposition of the precursor and influences film properties like crystallinity and grain size. |

| Pressure | 10-4 Torr to atmospheric | Affects the mean free path of gas molecules and the transport of the precursor to the substrate. |

| Carrier Gas | Inert (e.g., Ar, N2) or reactive (e.g., H2) | Transports the precursor vapor and can influence the decomposition chemistry. |

(Pentane-2,4-dionato-O,O')silver can be used in conjunction with other metal-organic precursors to deposit multi-component films, such as silver alloys. This co-deposition process requires that the different precursors have compatible thermal properties, meaning they should vaporize and decompose within a similar temperature range. google.com

A notable example is the co-deposition of silver and platinum. Research has shown that mixing silver acetylacetonate with platinum(II) acetylacetonate can actually enhance the thermal stability of the silver precursor. researchgate.netiaea.orgfao.org This interaction is believed to involve weak bonding between the two metal chelates, which stabilizes the Ag(acac) and allows for a more controlled co-decomposition process, leading to the formation of silver-platinum alloy materials. iaea.org Similarly, co-decomposition with tin(II) hexafluoroacetylacetonate has been shown to increase the thermal stability of Ag(acac). researchgate.net

The ability to deposit multi-component films opens up possibilities for creating materials with tailored properties, such as improved catalytic activity or specific electronic characteristics.

Area-selective deposition, where a material is deposited only on specific regions of a substrate, is of great interest for the fabrication of microelectronic devices. While direct area-selective CVD using Ag(acac) itself is not widely reported, related silver precursors with β-diketonate ligands have been successfully employed in such processes.

For example, silver precursors containing the hexafluoroacetylacetonato (hfac) ligand, such as Ag(hfac)(PMe₃), have demonstrated surface-selective deposition. illinois.edu In a vacuum, these precursors selectively deposit silver onto copper substrates but not on materials like silicon, tungsten, or aluminum. This selectivity is attributed to a redox transmetalation process where the silver precursor reacts with the copper surface. mocvd-precursor-encyclopedia.de

Another approach to area-selective deposition involves the use of inhibitor molecules in an ABC-type cycle. In this method, an inhibitor molecule selectively adsorbs on the non-growth areas, blocking the subsequent adsorption of the precursor. While this has been demonstrated for materials like SiO₂, the principle could potentially be applied to silver deposition using a suitable silver precursor and inhibitor combination. tue.nl

Atomic Layer Deposition (ALD) of Silver Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting chemical reactions. ALD offers exceptional control over film thickness and conformality at the atomic level. uah.edu The development of thermal ALD processes for silver has been challenging, primarily due to the low thermal stability of most silver precursors. wayne.edu

While this compound is not a commonly used precursor for ALD due to its thermal instability, research into other silver β-diketonate precursors provides insight into the potential for silver ALD. The key requirements for an ALD precursor are sufficient volatility, thermal stability within the ALD temperature window, and self-limiting reactivity with a co-reactant. nih.gov

For a successful silver ALD process, the Ag(acac) precursor would need to be pulsed into the reactor, where it would chemisorb onto the substrate in a self-limiting manner. A subsequent pulse of a reducing agent would then react with the adsorbed precursor to form a monolayer of silver. This cycle would be repeated to build up the film layer by layer. Finding a suitable reducing agent that reacts cleanly and efficiently with the adsorbed Ag(acac) species is a critical challenge.

While thermal ALD of silver remains an area of active research, plasma-enhanced ALD (PE-ALD) has shown some promise. In PE-ALD, a plasma is used to activate the co-reactant, which can enable deposition at lower temperatures. However, the use of Ag(acac) in such processes is not well-documented. The majority of successful silver ALD processes have utilized other organometallic silver precursors. materials-science.infonih.gov

Self-Limiting Reaction Mechanisms in Ag(acac)-derived ALD

The successful implementation of ALD hinges on the self-limiting nature of the precursor's interaction with the substrate surface. nih.govwikipedia.org In the context of Ag(acac)-derived ALD, the first half-reaction involves the chemisorption of the Ag(acac) precursor onto the substrate. This process is influenced by the precursor's properties, such as its volatility and reactivity with surface functional groups. nih.govnih.govrsc.org

The acetylacetonate (acac) ligand plays a crucial role in the adsorption process. Studies on similar ALD systems using acetylacetonate-based precursors have shown that the ligand can adsorb in different configurations, such as monodentate and chelate, which can impact the efficiency of the deposition process. acs.org For instance, in the area-selective ALD of other materials, acetylacetone (B45752) (Hacac) has been used as an inhibitor molecule that selectively adsorbs on certain surfaces to block precursor adsorption. acs.orgacs.org This highlights the importance of understanding the surface chemistry of the acac ligand to control film growth.

The self-limiting nature of the reaction ensures that once the surface is saturated with a monolayer of the precursor, no further precursor molecules will adsorb, leading to highly controlled, layer-by-layer growth. wayne.edunih.gov

Development of ALD Processes for Metallic Silver

The development of thermal ALD processes for depositing metallic silver has been challenging due to the low thermal stability of many silver precursors. wayne.edu The positive electrochemical potential of the Ag(I) ion makes the synthesis of highly stable silver precursors difficult. wayne.edu

Despite these challenges, ALD processes for metallic silver have been developed using various precursors, including those with β-diketonate ligands like acetylacetonate. wayne.edu The growth of silver via thermal ALD has been explored, though it has sometimes resulted in the formation of nanoparticles rather than continuous films. wayne.edu The choice of precursor is critical, and compounds with good thermal stability, volatility, and reactivity towards reducing agents are sought after. wayne.edu

Selection and Optimization of Coreactants and Reducing Agents

The second half of the ALD cycle involves the introduction of a coreactant or reducing agent to react with the adsorbed precursor layer, resulting in the deposition of the desired material and the removal of the ligands. nih.govgoogle.com The choice of coreactant is crucial for achieving pure metallic silver films. google.com

Common reducing agents used in ALD processes for metals include hydrogen plasma, formalin, and various organometallic compounds. google.comresearchgate.netresearchgate.net For instance, in the ALD of silver nanoparticles using a related precursor, formalin was used as a coreactant in an AB-type process, while trimethylaluminum (B3029685) (TMA) and water were used in an ABC-type configuration. researchgate.net The selection of the reducing agent and the optimization of process parameters, such as temperature and pulse times, are critical for controlling the film properties. researchgate.netucsd.edu

The optimization of the coreactant dose can significantly impact the properties of the deposited film, including its resistivity and purity. ucsd.edu For example, in the ALD of ruthenium, optimizing the oxygen coreactant dose was found to be crucial for enhancing the selectivity of the deposition process. ucsd.edu

Plasma-Enhanced Atomic Layer Deposition (PEALD) for Ag films

Plasma-Enhanced Atomic Layer Deposition (PEALD) is a variation of ALD that utilizes a plasma to activate the coreactant, enabling deposition at lower temperatures and often resulting in higher quality films. researchgate.netjkps.or.kr PEALD has been successfully employed for the deposition of silver films. researchgate.netresearchgate.net

In PEALD of silver, a precursor like Ag(fod)(PEt3) (where fod is a fluorinated β-diketonate ligand) is used in conjunction with a hydrogen plasma. researchgate.netresearchgate.net This process has been shown to produce pure silver films with low levels of contamination. researchgate.net The use of plasma can enhance the reactivity of the reducing agent, allowing for the growth of high-quality films at temperatures where thermal ALD might not be feasible. researchgate.net PEALD also offers the potential to solve issues like low growth rates and chemical instability sometimes associated with thermal Ag ALD. nih.gov

The substrate temperature during PEALD plays a significant role in the resulting film's properties, including its crystallinity and resistivity. researchgate.net Studies have shown that polycrystalline cubic silver films can be obtained at temperatures around 120-200 °C. researchgate.net

Solution-Based Film Deposition Techniques (e.g., Sol-gel, Spin Coating)

Solution-based methods provide an alternative to vapor-phase techniques for depositing thin films and nanoparticles. spincoating.comspincoating.comyoutube.com These wet-chemical methods are often cost-effective and allow for easy control over the material's composition. researchgate.netresearchgate.net

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. spincoating.comspincoating.com It involves the transition of a colloidal solution (the "sol") into a solid "gel" state. spincoating.comyoutube.com This method can be coupled with deposition techniques like spin coating or dip coating to create thin films on various substrates. spincoating.comspincoating.comresearchgate.net

This compound can be used as a precursor in sol-gel processes to synthesize silver-based catalysts and nanoparticles. sigmaaldrich.com The precursor is dissolved in a suitable solvent to form the sol. spincoating.comspincoating.com This sol is then applied to a substrate, often by spin coating, where the centrifugal force spreads the liquid into a uniform thin layer. spincoating.comspincoating.comresearchgate.net Subsequent heat treatment (annealing) is typically performed to convert the gel into the final ceramic or metallic material. spincoating.comresearchgate.net

The properties of the resulting film, such as thickness and morphology, can be controlled by adjusting parameters like the sol concentration, spin speed, and annealing temperature. spincoating.comresearchgate.net For example, in the preparation of ZnO thin films via sol-gel spin coating, the annealing temperature was found to have a significant effect on the structural and optical properties of the films. researchgate.net

Synthesis and Characterization of Silver Nanomaterials from Pentane 2,4 Dionato O,o Silver Precursor

Synthesis of Silver Nanoparticles (AgNPs)

Thermal Reduction Strategies for AgNP Formation

Thermal decomposition is a common method for producing AgNPs from Ag(acac). nih.gov This process involves heating the precursor to a temperature where it breaks down, leading to the formation of metallic silver. For instance, the thermal decomposition of a silver(I)/acetylenedicarboxylic acid salt, a related silver carboxylate, at 300°C in an autoclave results in the formation of spherically shaped silver nanoparticles embedded within a carbon matrix. nih.gov The decomposition temperature of the precursor plays a crucial role in the synthesis. Studies on silver acetate (B1210297), another silver carboxylate precursor, show that it decomposes in a single step to form silver metal with minor amounts of silver oxide and carbonaceous species. researchgate.net The resulting silver crystals from the thermal decomposition of silver acetate were found to be in the range of 10–35 nm. researchgate.net

It has been observed that the thermal stability of silver(I) acetylacetonate (B107027) can be enhanced when mixed with platinum(II) acetylacetonate. iaea.orgresearchgate.net This co-decomposition can lead to the formation of novel metal structures and alloys, including silver nanocrystallites with a unit cell potentially altered by the substitution of silver with platinum. iaea.orgresearchgate.net

Solvothermal and Hydrothermal Routes to AgNPs from Ag(acac)

Solvothermal and hydrothermal methods offer alternative routes for the synthesis of AgNPs from Ag(acac) and other precursors. These techniques involve a chemical reaction in a closed system, such as an autoclave, where the solvent is heated above its boiling point. youtube.com The use of a Teflon-lined vessel is common due to its resistance to corrosion and high temperatures. youtube.com

In a typical solvothermal synthesis of a magnetic Fe3O4–Ag nanocomposite, ferric chloride hexahydrate is dispersed in ethylene (B1197577) glycol, followed by the addition of polyethylene (B3416737) glycol and sodium hydroxide (B78521). nih.gov The mixture is then heated in an autoclave to produce the nanocomposite. nih.gov While this example uses a different silver precursor, the general principles of solvothermal synthesis are applicable to Ag(acac). Hydrothermal synthesis, a variation of the solvothermal method where water is the solvent, has been successfully used to synthesize AgNPs from silver nitrate (B79036) using plant extracts as reducing and capping agents. researchgate.net

Control of Nanoparticle Morphology and Size Distribution via Ligand Design and Reaction Parameters

The morphology and size of AgNPs can be precisely controlled by adjusting various reaction parameters and utilizing different capping agents. The relative rates of nucleation and growth, which are influenced by factors like concentration, temperature, pH, and the choice of reducing agent, determine the final size and shape of the nanoparticles. scispace.com

The use of multivalent ligands, such as amine-functionalized ligands, can control the morphology of AgNPs synthesized from Ag(acac). mdpi.com The synthesis can be performed in a stepwise manner, with temperatures gradually increasing from 80°C to 120°C, or through a one-step process at a fixed temperature of 120°C. mdpi.com The resulting nanoparticles can be characterized by their UV-Vis absorption spectra, with a narrower full width at half maximum (FWHM) indicating a more uniform size distribution. mdpi.com

The choice of reducing agent and capping agent also significantly impacts the final product. For example, using D(+)-glucose as a reducing agent for a silver nitrate precursor in a starch solution results in smaller spherical particles compared to when a stronger reducing agent like sodium hydroxide is used. epa.govresearchgate.net The presence of polymers like polyvinylpyrrolidone (B124986) (PVP) can lead to the formation of various shapes, including cubes, hexagons, pentagons, and triangles. epa.gov Heat treatment can also be employed to control the size of AgNPs within a composite material. For instance, heating a SiO2-Ag composite powder between 300°C and 800°C can increase the mean size of the Ag particles from 10 nm to 61 nm. nih.gov

Table 1: Influence of Synthesis Parameters on AgNP Characteristics

| Precursor | Reducing/Capping Agent(s) | Synthesis Method | Temperature (°C) | Resulting Morphology | Average Size (nm) |

| AgNO3 | D(+)-glucose / Starch | Chemical Reduction | 70 | Spherical | 15 |

| AgNO3 | NaOH / Starch | Chemical Reduction | 70 | Spherical | 43 |

| AgNO3 | NaOH / Ethylene glycol / PVP | Chemical Reduction | 190 | Self-assembled cubes | 520 |

| Ag(acac) | Amine-functionalized multivalent ligands | Stepwise thermal | 80-120 | Controlled morphology | Not specified |

| Silver Acetate | None (thermal decomposition) | Thermal Decomposition | >200 | Crystalline | 10-35 |

Polymer-Incorporated Silver Nanoparticles using Ag(acac)

(Pentane-2,4-dionato-O,O')silver is a suitable precursor for creating polymer-incorporated silver nanoparticles. sigmaaldrich.comsamaterials.com Annealing Ag(acac) within a polymer matrix can lead to the formation of AgNPs dispersed throughout the polymer. samaterials.com This in-situ reduction of the silver precursor within the polymer matrix is a common method for producing AgNP-polymer nanocomposites. rsc.org

Various polymers can be used as the matrix and stabilizing agent. For instance, silver nanoparticles can be synthesized in a biodegradable poly(lactic acid) (PLA) matrix via chemical reduction. researchgate.net In this process, silver nitrate is reduced by sodium borohydride (B1222165) in a diphase solvent system with PLA acting as the stabilizer. researchgate.net The resulting Ag/PLA nanocomposite films exhibit strong antibacterial activity. researchgate.net Similarly, polymers like chitosan (B1678972) can be used to coat AgNPs, preventing agglomeration and enhancing their stability and biocompatibility. researchgate.net The integration of AgNPs into polymer matrices not only stabilizes the nanoparticles but also allows for the tailoring of the composite's properties for specific applications. rsc.org

Formation of Silver Nanoclusters and Nanocrystallites

Silver nanoclusters, which consist of a small number of silver atoms (typically less than 2 nm in diameter), exhibit distinct molecule-like properties. rsc.org Their synthesis can be templated using DNA strands containing silver(I)-mediated base pairs. nih.govnih.gov The reduction of the Ag(I) ions within the DNA duplex leads to the formation of Ag nanoclusters. nih.gov While this method does not always produce monodisperse clusters, it results in a narrower size distribution compared to using a natural DNA duplex as a template. nih.gov The formation of these nanoclusters can be confirmed through techniques like UV/Vis spectroscopy and transmission electron microscopy (TEM). nih.govnih.gov

The thermal decomposition of silver compounds can also lead to the formation of silver nanocrystallites. For instance, the co-decomposition of silver(I) acetylacetonate and platinum(II) acetylacetonate results in the formation of silver nanocrystallites. researchgate.net

Fabrication of Silver-Based Nanocomposites and Heterostructures

Silver-based nanocomposites, which incorporate silver nanoparticles into a matrix material, are fabricated to enhance their properties and stability for various applications. nih.gov These composites can be created with a variety of materials, including polymers, silica (B1680970), and carbon nanotubes. nih.govnih.gov

One method for fabricating silver nanocomposites is the in-situ growth of silver nanoparticles on a support material. For example, a Fe3O4–Ag nanocomposite can be synthesized via a solvothermal method where silver nanowires are grown in the presence of Fe3O4 nanoparticles. nih.gov This results in a magnetic nanocomposite with excellent catalytic activity. nih.gov

Polymer-based nanocomposites are particularly common. Silver nanoparticles can be stabilized on polymer-wrapped carbon nanotubes (Ag@polymer/CNTs) through techniques like photo-deposition. nih.gov In this process, a polymer is first grafted onto the surface of the carbon nanotubes, and then AgNPs are immobilized on the polymer layer. nih.gov Similarly, silver nanoparticles can be incorporated into biodegradable polymers like poly(lactic acid) to create antibacterial films. researchgate.net The polymer matrix serves to stabilize the AgNPs and prevent their aggregation. rsc.orgresearchgate.net

Silver-silica composites are another important class of nanocomposites, valued for their stability and transparency. nih.gov These can be synthesized in a single step without the need for reducing or coupling agents, followed by heat treatment to control the size of the embedded AgNPs. nih.gov

Synthesis of Core-Shell Nanostructures

Core-shell nanoparticles, which consist of a core material encapsulated by a shell of a different material, have garnered significant attention due to their enhanced properties and stability. The synthesis of silver-containing core-shell nanostructures can be approached through various methods, where this compound can serve as the silver source.

One common strategy involves the coating of a pre-synthesized core nanoparticle with a silver shell. For instance, in the synthesis of Fe3O4@Ag core-shell nanoparticles , a magnetic core of iron(III) oxide (Fe3O4) can be first prepared and then coated with a layer of polydopamine (PDA). This PDA layer can chelate and reduce silver ions to form a silver shell. rsc.org While many studies utilize silver nitrate for this purpose, the thermal decomposition of this compound in the presence of the PDA-coated cores could offer an alternative route in a non-aqueous solvent system.

Another prevalent type of core-shell nanostructure is Ag@SiO2 , where a silver core is encapsulated in a silica (SiO2) shell. A modified Stöber process is often employed for this synthesis, where a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) is hydrolyzed and condensed around citrate-stabilized silver nanoparticles. nih.gov The precise control over the silica shell thickness can be achieved by varying the reaction time. nih.gov In such a synthesis, silver nanoparticles can first be produced through the reduction of this compound, followed by the silica coating process.

The synthesis of Ag@SiO2 core-shell nanoparticles has been demonstrated to be achievable in a one-step process, yielding particles with a narrow size distribution. researchgate.net The table below summarizes key parameters from a study on the synthesis of Ag@SiO2 nanoparticles, illustrating the controllability of the shell thickness.

| Core Material | Shell Material | Synthesis Method | Key Findings |

| Silver (Ag) | Silica (SiO2) | Modified Stöber process | Shell thickness can be precisely controlled by varying reaction time. nih.gov |

| Iron(III) Oxide (Fe3O4) | Silver (Ag) | Polydopamine-mediated reduction | PDA layer acts as a reducing and stabilizing agent for the silver shell. rsc.org |

Development of Supported Silver Nanocatalysts

Supported silver nanocatalysts, where AgNPs are dispersed on a high-surface-area support material, are of great interest due to their enhanced catalytic activity and stability. The choice of support can significantly influence the catalyst's performance. This compound can be a suitable precursor for the preparation of such catalysts through methods like impregnation followed by thermal decomposition or chemical reduction.

Ag/CeO2 nanocatalysts are one such example. Cerium oxide (CeO2) is a widely used support due to its high oxygen storage capacity. Silver nanoparticles can be deposited on CeO2 via a simple mixing and pyrolysis process. nih.gov In a typical synthesis, a CeO2 support is mixed with a solution of the silver precursor, followed by calcination to decompose the precursor and form AgNPs on the support surface. The use of this compound in an organic solvent would be compatible with this approach. The interaction between silver and ceria can lead to enhanced catalytic properties. mdpi.com

Similarly, Ag/TiO2 nanocatalysts are another important class of supported catalysts, often used in photocatalysis. Titanium dioxide (TiO2) nanotubes or nanoparticles can be decorated with AgNPs using a photoreduction method, where a solution of a silver salt is irradiated with UV light in the presence of the TiO2 support. nih.gov Alternatively, this compound could be impregnated onto the TiO2 support, followed by thermal treatment to induce decomposition and nanoparticle formation.

The table below outlines examples of supported silver nanocatalysts and their synthesis methods.

| Catalyst | Support Material | Synthesis Method | Precursor Mentioned in Studies |

| Ag/CeO2 | Cerium Oxide (CeO2) | Co-precipitation and pyrolysis | Silver Nitrate nih.govmdpi.com |

| Ag/TiO2 | Titanium Dioxide (TiO2) | Photoreduction | Silver Nitrate nih.gov |

It is important to note that while the synthesis methods are well-established, the specific use of this compound as the precursor in these exact supported systems is not extensively documented in the provided search results, but its chemical properties suggest its applicability.

Integration of AgNPs in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of AgNPs into MOFs can create composite materials with synergistic properties, combining the porosity and functionality of MOFs with the catalytic or antimicrobial properties of silver.

One approach to creating Ag-MOF composites is the in-situ synthesis, where the AgNPs are formed concurrently with or within the MOF structure. For example, Ag-MOFs have been grown on functionalized surfaces by sequential immersion in solutions of a silver salt and an organic linker. nih.gov While silver nitrate is commonly used, this compound could potentially be used in non-aqueous solvent systems for MOF synthesis.

Another method involves the post-synthetic modification of a pre-formed MOF. In this approach, the MOF is impregnated with a solution of the silver precursor, followed by a reduction step to form AgNPs within the pores of the MOF. The thermal decomposition of this compound at relatively low temperatures could be advantageous in this context, as it might preserve the structural integrity of the MOF. The resulting Ag/Fe-MOF photocatalysts, for instance, have shown promise in the light-driven upcycling of microplastics. researchgate.net

The table below summarizes different strategies for integrating AgNPs into MOFs.

| Composite | MOF Type | Integration Method | Potential Silver Precursor |

| Ag-MOF on surface | Polyamide with zwitterions | In-situ growth | This compound |

| Ag2O/Fe-MOF | Iron-based MOF | In-situ photochemical conversion | This compound |

Investigation of Nucleation and Growth Mechanisms of Silver Nanostructures

Understanding the nucleation and growth mechanisms of silver nanostructures is crucial for controlling their final properties. The process generally begins with the reduction of silver ions to silver atoms, followed by the nucleation of these atoms into small clusters, and subsequent growth of these clusters into larger nanoparticles.

The decomposition of this compound can be a source of silver atoms for nucleation. The thermal decomposition of a related precursor, silver acetate, has been shown to proceed in partially overlapping reaction steps, with the initial phase governed by the consumption of reactive sites and a subsequent phase involving the shrinkage of crystal surfaces. researchgate.net A similar multi-step decomposition and nucleation process could be anticipated for silver acetylacetonate.

The growth of silver nanoparticles can proceed through several mechanisms, including Ostwald ripening, where larger particles grow at the expense of smaller ones, and coalescence, where particles merge. acs.org In solution-phase synthesis, the choice of solvent, reducing agent, and stabilizing agent can significantly influence these mechanisms. For instance, in the polyol synthesis, the presence of AgCl has been found to play a role in the nucleation and growth of silver nanoparticles. researchgate.net

The formation of silver nanoparticles from a highly supersaturated adatom phase has also been investigated, revealing that a kinetic barrier can prevent the immediate transition to the thermodynamically favorable 3D phase, leading to spontaneous cluster nucleation upon mild annealing. nih.gov When using this compound, the rate of its decomposition will determine the degree of supersaturation of silver atoms, thereby influencing the nucleation rate and subsequent growth pathways. Atomic Layer Deposition (ALD) using a related precursor, (hfac)Ag(PMe3), has shown a nucleation period before continuous linear growth, which can be influenced by temperature and the presence of co-reactants. scispace.com

The table below outlines key concepts in the nucleation and growth of silver nanostructures.

| Mechanism | Description | Influencing Factors |

| Classical Nucleation | Formation of stable nuclei from a supersaturated solution of atoms. acs.orgcore.ac.uk | Supersaturation level, temperature, presence of impurities. core.ac.uk |

| Ostwald Ripening | Growth of larger particles at the expense of smaller ones due to differences in solubility. acs.org | Particle size distribution, temperature, solvent. |

| Coalescence | Merging of particles to form larger ones. acs.org | Surface energy, presence of stabilizing agents. |

| Oriented Attachment | Spontaneous self-organization of adjacent particles that share a common crystallographic orientation. | Particle shape, surface ligands. |

Spectroscopic and Advanced Analytical Characterization of Pentane 2,4 Dionato O,o Silver and Derived Materials

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within (Pentane-2,4-dionato-O,O')silver.

Infrared (IR) spectroscopy is a fundamental technique for analyzing the coordination of the pentane-2,4-dionato ligand to the silver ion. The shifts in the vibrational frequencies of the carbonyl (C=O) and carbon-oxygen (C-O) bonds upon complexation are particularly informative. In related metal acetylacetonate (B107027) complexes, such as bis(pentane-2,4-dionato-O,O')lead, the ν(C=O) stretching frequency is observed in the range of 1575–1600 cm⁻¹. This region is characteristic of the coordinated acetylacetonate ligand.

The analysis of IR spectra helps confirm the bidentate coordination of the ligand to the metal center through both oxygen atoms. This coordination is crucial for the stability and reactivity of the complex.

Table 1: Characteristic IR Frequencies for Metal-Coordinated Pentane-2,4-dionate

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| ν(C=O) | 1575–1600 |

Raman spectroscopy offers a complementary vibrational analysis. While standard Raman signals can be weak, Surface-Enhanced Raman Spectroscopy (SERS) provides significant signal enhancement, making it a powerful tool for studying species adsorbed on metal surfaces. Silver nanoparticles (AgNPs), often synthesized from precursors like this compound, are excellent SERS substrates. hrpub.orgspectroscopyonline.com

The SERS effect arises from the collective oscillation of electrons on the metal surface, known as localized surface plasmon resonance (LSPR), which enhances the Raman scattering of molecules in close proximity. hrpub.orgspectroscopyonline.com This technique has been employed to detect a variety of analytes with high sensitivity. spectroscopyonline.comnih.gov For instance, SERS using AgNPs has been used to identify harmful substances in aqueous solutions and to study the adsorption of molecules like dodecanethiol at liquid/liquid interfaces. hrpub.orgnih.gov

The Raman spectra of AgNPs themselves can exhibit bands related to the metal-ligand interactions and surface adsorbates. For example, AgNPs synthesized by laser ablation showed bands at 196 cm⁻¹ attributed to O=Ag₂/Ag-N stretching vibrations. uonbi.ac.ke

Table 2: Example SERS Applications with Silver Nanoparticles

| Application | Analyte/System | Key Findings | Reference |

| Environmental Detection | Harmful substances in water | Reproducible, intense signals for detection. | hrpub.org |

| Interfacial Studies | Dodecanethiol on AgNPs | Monitored conformational changes of the adsorbed layer. | nih.gov |

| Explosives Detection | 2,4-Dinitroanisole (DNAN) | Detection at low concentrations facilitated by Meisenheimer complex formation. | nih.gov |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure and transitions within the molecule and its derived nanomaterials.

UV-Vis spectroscopy is instrumental in characterizing both the this compound complex and the silver nanoparticles derived from it. The complex itself is expected to exhibit electronic transitions, likely in the UV region, associated with ligand-to-metal charge transfer (LMCT). illinois.edu

For silver nanoparticles, UV-Vis spectroscopy is primarily used to detect the Localized Surface Plasmon Resonance (LSPR) peak. nih.gov The position and shape of this peak are highly dependent on the size, shape, and surrounding dielectric medium of the nanoparticles. nih.gov Typically, spherical silver nanoparticles exhibit an LSPR peak around 400 nm, giving their colloidal suspensions a yellow color. nih.gov For instance, silver nanospheres have been reported with an absorbance peak at approximately 393-394 nm. youtube.com The formation of silver nanoparticles can be monitored by observing the evolution of the LSPR band; as particles grow, the peak can shift and increase in intensity. nih.govresearchgate.net

Electronic transitions involving the Ag⁺ ion can give rise to absorption bands between 200 and 230 nm, while transitions in metallic Ag⁰ can appear in the 250-330 nm range. psu.edu

Table 3: UV-Vis Absorption Data for Silver Nanoparticles

| Feature | Wavelength Range (nm) | Description | Reference |

| LSPR of spherical AgNPs | ~400 | Characteristic plasmon resonance. | nih.gov |

| LSPR of Ag nanospheres | 393-394 | Indicates sufficiently aged nanospheres. | youtube.com |

| Ag⁺ electronic transitions | 200-230 | Involving silver ions. | psu.edu |

| Ag⁰ electronic transitions | 250-330 | Involving metallic silver. | psu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of diamagnetic compounds in solution. researchgate.net For complexes like this compound, ¹H and ¹³C NMR can provide information about the symmetry and electronic environment of the acetylacetonate ligand.

In related metal acetylacetonate complexes, the chemical shifts of the methyl (CH₃) and methine (CH) protons of the ligand are indicative of the coordination environment. For example, in the keto-enol equilibrium of 2,4-pentanedione, distinct signals for each tautomer are observed. ethernet.edu.et In a complex, the disappearance of the enolic proton signal and shifts in the CH and CH₃ resonances confirm coordination.

While direct ¹⁰⁹Ag NMR is possible, it is often more practical to use ¹H and ¹³C NMR to infer structural details of the organic ligand. researchgate.net Advanced 2D NMR techniques can further help in assigning the full structure of complex molecules. researchgate.net

X-ray Based Characterization

X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the elemental composition and chemical states of silver in materials derived from the precursor. For instance, in silver-containing nanocomposites, XPS can distinguish between metallic silver (Ag⁰) and oxidized silver species (Ag⁺). nih.gov The binding energies of the Ag 3d₅/₂ peak for Ag, Ag₂O, and AgO are very close, falling in the range of 367.3–368.4 eV, which can make definitive assignment challenging. nih.gov

Thermal Analysis (e.g., Differential Scanning Calorimetry - Thermogravimetric Analysis)

The thermal stability and decomposition behavior of this compound, also known as silver(I) acetylacetonate, are critical parameters for its application as a precursor in processes like chemical vapor deposition (CVD) and the synthesis of silver nanoparticles. americanelements.com Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide essential insights into the material's behavior upon heating.

Research indicates that this compound is a relatively unstable compound with a decomposition temperature reported to be around 100 °C. sigmaaldrich.comscientificlabs.iesigmaaldrich.com TGA studies show that the compound undergoes thermal decomposition, leading to the formation of silver-containing materials. researchgate.net

The thermal stability of silver(I) acetylacetonate can be significantly influenced by the presence of other metal chelates. For instance, thermal gravimetric analysis of an equimolar mixture of silver(I) acetylacetonate and platinum(II) acetylacetonate revealed a notable increase in the thermal stability of the silver compound. iaea.orgfao.org It is suggested that a weak bond forms between the silver and platinum chelates, stabilizing the silver(I) acetylacetonate. iaea.orgfao.org Similarly, when mixed with tin(II) hexafluoroacetylacetonate, the silver precursor does not decompose at its usual 120°C but engages in a solid-state interaction at room temperature, followed by an exothermic process at 109°C and a subsequent co-decomposition at approximately 275°C. iaea.org This co-decomposition results in carbonaceous Ag/SnO2 composites. iaea.org

DSC analysis provides further details on the thermal transitions. While pure silver(I) acetylacetonate shows decomposition at low temperatures, its mixtures with other compounds exhibit more complex thermal profiles. The co-decomposition with tin(II) hexafluoroacetylacetonate, for example, shows a distinct exotherm at 109°C. iaea.org For comparison, silver nanoparticles, which can be a product of the thermal decomposition of such precursors, have shown a glass transition temperature of 195.00 °C and a melting point of 960.00 °C in DSC studies. researchgate.net

| Technique | Observation | Temperature (°C) | Notes | Reference |

|---|---|---|---|---|

| TGA/DSC | Decomposition | ~100 | Decomposition of pure this compound. | sigmaaldrich.comscientificlabs.ie |

| DSC | Exothermic Process | 109 | Observed in a mixture with tin(II) hexafluoroacetylacetonate. | iaea.org |

| TGA | Co-decomposition Stage | ~275 | Major decomposition stage in a mixture with tin(II) hexafluoroacetylacetonate. | iaea.org |

| TGA/DSC | Enhanced Stability | - | Thermal stability is increased in the presence of platinum(II) acetylacetonate. | iaea.orgfao.org |

Other Advanced Characterization Techniques (e.g., Nanoparticle Tracking Analysis for Solution Stability)

This compound is a valuable precursor for synthesizing silver nanoparticles (AgNPs). americanelements.comscientificlabs.ie The characterization of these derived nanoparticles, particularly their stability in solution, is crucial for their application. Advanced techniques like Nanoparticle Tracking Analysis (NTA) are employed to monitor the size distribution and concentration of nanoparticles in a liquid suspension, providing critical data on their stability.

The synthesis of stable, monodispersed silver nanoparticles in aqueous solutions presents a significant challenge due to the high reactivity of silver ions and the tendency of nanoparticles to aggregate over time. nih.gov The stability of AgNPs derived from precursors is often studied over extended periods and under various storage conditions. researchgate.net For instance, research has shown that AgNP solutions stored at lower temperatures (e.g., 4.0 ± 2.0 °C) exhibit greater stability and less significant changes in their UV-vis spectra compared to those stored at room temperature. researchgate.net

Several strategies are employed to enhance the stability of silver nanoparticles. These include the use of organic polymeric capping agents or the formation of bimetallic core-shell structures. nih.gov The long-term stability of AgNPs is a key factor for their use in fields like nanomedicine and environmental science. nih.gov

Besides NTA, other techniques are vital for characterizing the derived silver nanoparticles. Single particle inductively coupled plasma mass spectrometry (sp-ICP-MS) is a powerful tool for determining particle size distributions and quantifying nanoparticulate silver, even at very low environmental concentrations. wiley.com This method allows for the differentiation between ionic silver and nanoparticulate silver. wiley.com UV-visible spectrophotometry is widely used to confirm the formation and monitor the stability of AgNPs, as the surface plasmon resonance peak is sensitive to particle size, shape, and aggregation state. nih.govresearchgate.net Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering information on their morphology and size distribution. researchgate.netresearchgate.net

| Technique | Purpose | Key Findings | Reference |

|---|---|---|---|

| Nanoparticle Tracking Analysis (NTA) | Analyzing size distribution and concentration of nanoparticles in solution to assess stability. | Can track changes in nanoparticle populations over time, indicating stability or aggregation. | nih.gov |

| Single Particle ICP-MS (sp-ICP-MS) | Determining particle size distribution and quantifying low concentrations of nanoparticles. | Enables the detection and characterization of AgNPs in complex samples like environmental waters. wiley.com | wiley.com |

| UV-Visible Spectrophotometry | Confirming nanoparticle synthesis and monitoring stability via surface plasmon resonance. | The absorption peak's position and shape are indicative of particle size and aggregation state. nih.govresearchgate.net | nih.govresearchgate.net |

| Transmission Electron Microscopy (TEM) | Visualizing nanoparticle morphology, size, and distribution. | Provides direct evidence of nanoparticle shape and size, confirming results from other techniques. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Computational and Theoretical Chemistry Studies of Pentane 2,4 Dionato O,o Silver